Enhanced Lipophilicity (XLogP3) Driven by 4-Fluorobenzyl Substitution
The target compound exhibits a computed XLogP3 of 3.5, compared to an estimated XLogP3 of approximately 3.0 for the non-fluorinated analog 4-(methylthio)-1-(phenylmethyl)-1H-pyrrolo[3,2-c]pyridine (CAS 33170-97-7) [1][2]. The ~0.5 log unit increase is consistent with the established lipophilicity-enhancing effect of aryl fluorine substitution and may translate to improved membrane permeability in cellular assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 4-(Methylthio)-1-(phenylmethyl)-1H-pyrrolo[3,2-c]pyridine: estimated XLogP3 ≈ 3.0 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value estimated by structural analogy due to absence of experimental data |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, a critical parameter in cell-based assays and in vivo studies, making this compound a preferred choice when cellular uptake is a limiting factor.
- [1] PubChem. 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine. Computed Properties, XLogP3-AA = 3.5. View Source
- [2] PubChem. 4-(Methylthio)-1-(phenylmethyl)-1H-pyrrolo[3,2-c]pyridine. Compound Summary, CAS 33170-97-7. View Source
- [3] Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. J. Med. Chem., 58(21), 8315–8359. View Source
